Comparative IC50 Data: 4-Amino-DANA vs. Oseltamivir, Zanamivir, and Peramivir in Wild-Type and Mutant Influenza Neuraminidase
In wild-type influenza neuraminidase enzymatic assays, 4-amino-DANA exhibits an IC50 of 970 nM, which is approximately 570-fold weaker than oseltamivir (1.7 nM), 255-fold weaker than zanamivir (3.8 nM), and 746-fold weaker than peramivir (1.3 nM) [1]. Against the E119V mutant neuraminidase, 4-amino-DANA shows an IC50 of 25,100 nM, representing a 26-fold increase relative to wild-type, while oseltamivir shifts 153-fold to 260 nM, and zanamivir and peramivir maintain near-wild-type potency at 3.4 nM and 2.1 nM, respectively [1].
| Evidence Dimension | Inhibition of influenza neuraminidase enzymatic activity (IC50) |
|---|---|
| Target Compound Data | Wild-type: 970 nM; E119V mutant: 25,100 nM |
| Comparator Or Baseline | Oseltamivir (WT: 1.7 nM; E119V: 260 nM); Zanamivir (WT: 3.8 nM; E119V: 3.4 nM); Peramivir (WT: 1.3 nM; E119V: 2.1 nM) |
| Quantified Difference | 4-amino-DANA is 255- to 746-fold less potent than clinical inhibitors in wild-type NA; exhibits 26-fold resistance shift with E119V mutation vs. 153-fold shift for oseltamivir and minimal shift for zanamivir/peramivir |
| Conditions | Influenza neuraminidase enzymatic assay; IC50 for 4-amino DANA represents mean of duplicate assays; oseltamivir, zanamivir, and peramivir IC50s from Barrett et al. [44] |
Why This Matters
The substantially weaker baseline potency combined with a resistance-shift profile distinct from clinical comparators positions 4-amino-DANA as a specialized research tool for investigating fundamental binding determinants and mutation-specific resistance mechanisms, not as a candidate for therapeutic substitution.
- [1] Barrett, S., Mohr, P.G., Schmidt, P.M., McKimm-Breschkin, J.L. (2011). Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses. PLoS ONE, 6(8), e23627. Table 5. DOI: 10.1371/journal.pone.0023627. View Source
